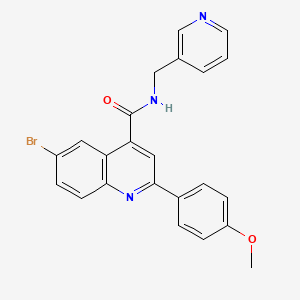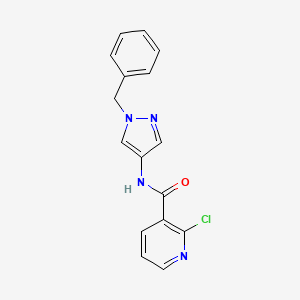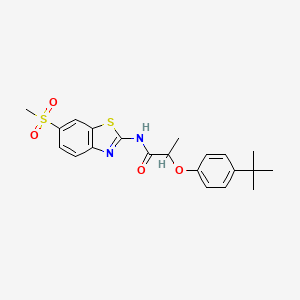![molecular formula C20H21NO6 B4277648 DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B4277648.png)
DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE
Overview
Description
Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate is an organic compound with a complex structure. It is primarily used in various chemical and industrial applications due to its unique properties. The compound is characterized by its aromatic rings and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with dimethyl terephthalate in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted aromatic compounds.
Scientific Research Applications
Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(2,5-DIMETHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The aromatic rings also enable it to interact with cellular membranes and proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
- Dimethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}terephthalate
- Dimethyl 2-[(phenoxyacetyl)amino]terephthalate
Uniqueness
Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-5-6-13(2)17(9-12)27-11-18(22)21-16-10-14(19(23)25-3)7-8-15(16)20(24)26-4/h5-10H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLCMMHXSQYFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B4277572.png)
![N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B4277578.png)
![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![ethyl 2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4277601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277615.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277622.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B4277628.png)



![2-({5-(Dimethylcarbamoyl)-4-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4277662.png)
![2-(3-methylphenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide](/img/structure/B4277664.png)
![METHYL 3-({2-[4-(TERT-BUTYL)PHENOXY]PROPANOYL}AMINO)BENZOATE](/img/structure/B4277670.png)
